molecular formula C16H18O B13774513 [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-

[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl-

Cat. No.: B13774513
M. Wt: 226.31 g/mol
InChI Key: STTSEODYLPCDDT-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for the formation of biphenyl derivatives. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of biphenyl derivatives often involves large-scale reactions using similar cross-coupling techniques. The reaction conditions are optimized for high yield and purity, and the process may include steps such as purification and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the benzene rings.

Scientific Research Applications

Chemistry

In chemistry, [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis .

Biology and Medicine

In biology and medicine, biphenyl derivatives have been studied for their potential therapeutic properties. They are investigated for their roles as anti-inflammatory, antimicrobial, and anticancer agents. The specific functional groups in [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- may contribute to its biological activity .

Industry

Industrially, biphenyl compounds are used in the production of polymers, dyes, and other materials. The unique properties of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- make it suitable for applications in materials science and engineering .

Mechanism of Action

The mechanism of action of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- include other biphenyl derivatives such as:

Uniqueness

The uniqueness of [1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- lies in its specific functional groups, which provide distinct chemical and biological properties.

Conclusion

[1,1-Biphenyl]-3-methanol,2-ethyl-6-methyl- is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications may uncover new uses and benefits for this compound.

Properties

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

(2-ethyl-4-methyl-3-phenylphenyl)methanol

InChI

InChI=1S/C16H18O/c1-3-15-14(11-17)10-9-12(2)16(15)13-7-5-4-6-8-13/h4-10,17H,3,11H2,1-2H3

InChI Key

STTSEODYLPCDDT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C2=CC=CC=C2)C)CO

Origin of Product

United States

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